molecular formula C19H21N3O3 B064137 Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate CAS No. 194713-18-3

Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate

Cat. No. B064137
M. Wt: 339.4 g/mol
InChI Key: NGNUSFJQSFZBSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate, also known as ECAQ, is a chemical compound that has been widely used in scientific research. It is a quinoline-based derivative that has shown promising results in various fields of research.

Mechanism Of Action

The mechanism of action of Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate is not fully understood. However, it has been proposed that Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate exerts its biological activity by inhibiting the enzymes involved in various cellular processes. Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate has been found to inhibit the activity of topoisomerase II, a key enzyme involved in DNA replication and transcription. It has also been shown to inhibit the activity of farnesyltransferase, an enzyme involved in protein prenylation.

Biochemical And Physiological Effects

Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential. Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate has also been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria, by inhibiting the activity of the parasite's proteasome. Additionally, Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate has been found to inhibit the growth of Candida albicans, a fungus that causes various infections.

Advantages And Limitations For Lab Experiments

Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate has been found to be effective against multidrug-resistant bacteria, making it a promising candidate for the development of new antibiotics. However, Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate has some limitations as well. It has been found to be cytotoxic to normal cells at high concentrations, which limits its use in vivo. Additionally, the mechanism of action of Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate is not fully understood, which makes it difficult to optimize its use in various applications.

Future Directions

There are several future directions for the research on Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate. One possible direction is the development of new derivatives of Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate with improved efficacy and reduced toxicity. Another direction is the investigation of the mechanism of action of Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate to optimize its use in various applications. Additionally, Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate can be studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. The use of Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate as a fluorescent probe for the detection of metal ions can also be further explored. Overall, the research on Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate has shown promising results, and further studies can lead to the development of new treatments and diagnostic tools.
Conclusion:
In conclusion, Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate is a quinoline-based derivative that has shown promising results in various fields of research. Its synthesis method is simple and can be easily scaled up. Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate has been found to be effective against cancer, malaria, and fungal infections. However, its cytotoxicity to normal cells at high concentrations limits its use in vivo. The research on Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate has several future directions, including the development of new derivatives and the investigation of its mechanism of action. Overall, Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate has the potential to be a valuable tool in scientific research and the development of new treatments and diagnostic tools.

Synthesis Methods

The synthesis of Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate involves the condensation reaction of ethyl 2-cyanoacetate with 2-diethylaminoethyl 4-chloro-3-oxobutanoate in the presence of sodium ethoxide. The resulting product is then treated with quinoline-2-carbaldehyde to obtain Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate has been extensively used in scientific research due to its various applications. It has been studied for its anticancer, antimalarial, and antifungal properties. Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate has also been found to be effective against multidrug-resistant bacteria. Additionally, it has been used as a fluorescent probe for the detection of metal ions and as a photosensitizer in photodynamic therapy.

properties

CAS RN

194713-18-3

Product Name

Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate

Molecular Formula

C19H21N3O3

Molecular Weight

339.4 g/mol

IUPAC Name

ethyl 2-cyano-2-[4-(diethylcarbamoyl)quinolin-2-yl]acetate

InChI

InChI=1S/C19H21N3O3/c1-4-22(5-2)18(23)14-11-17(15(12-20)19(24)25-6-3)21-16-10-8-7-9-13(14)16/h7-11,15H,4-6H2,1-3H3

InChI Key

NGNUSFJQSFZBSF-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC(=NC2=CC=CC=C21)C(C#N)C(=O)OCC

Canonical SMILES

CCN(CC)C(=O)C1=CC(=NC2=CC=CC=C21)C(C#N)C(=O)OCC

synonyms

Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate

Origin of Product

United States

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